2-(5-Methylmorpholin-3-yl)cyclopentan-1-one
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C10H17NO2/c1-7-5-13-6-9(11-7)8-3-2-4-10(8)12/h7-9,11H,2-6H2,1H3 |
InChI Key |
DYLXOFWCLHBMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-Methylmorpholin-3-yl)cyclopentan-1-one involves several steps. One common method includes the reaction of cyclopentanone with morpholine in the presence of a methylating agent. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylmorpholin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Key Observations :
Pharmacological Activities
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Morpholine derivatives are generally considered low-toxicity, but specific safety data for the target compound are lacking.
- Fragrance-related cyclopentanones are subject to strict regulatory limits due to sensitization risks .
Biological Activity
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one is a cyclic ketone derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This compound is being explored for its potential biological activities, including interactions with biomolecules and therapeutic applications.
The molecular formula of this compound is . Its structure features a cyclopentanone ring substituted with a 5-methylmorpholine moiety, which contributes to its biological activity. The specific arrangement of atoms allows for potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its role as a ligand that can bind to specific receptors or enzymes. This binding can modulate the activity of these targets, influencing various biochemical pathways. While the precise mechanisms are still under investigation, initial studies suggest involvement in neuroprotective and anti-inflammatory processes .
Neuroprotective Effects
Recent studies indicate that this compound exhibits neuroprotective properties. It has been shown to promote neurite outgrowth in neuronal cell lines, suggesting its potential as a neurotrophic agent. For instance, compounds structurally similar to this compound have demonstrated significant effects on nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α in activated microglial cells. This inhibition suggests a mechanism through which the compound may exert protective effects against neuroinflammation .
Case Studies and Experimental Data
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. These investigations often include structure-activity relationship (SAR) analyses to identify key features that enhance biological activity.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
